molecular formula C21H19NO3 B290653 2-ethoxy-N-(2-phenoxyphenyl)benzamide

2-ethoxy-N-(2-phenoxyphenyl)benzamide

Cat. No. B290653
M. Wt: 333.4 g/mol
InChI Key: JACHRUYJZPRISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-phenoxyphenyl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel small molecule inhibitor that has shown promising results in various studies related to cancer and other diseases.

Mechanism of Action

2-ethoxy-N-(2-phenoxyphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding, stabilization, and degradation of other proteins. In cancer cells, HSP90 is overexpressed and contributes to the development and progression of cancer. By inhibiting HSP90, 2-ethoxy-N-(2-phenoxyphenyl)benzamide destabilizes the client proteins that depend on HSP90 for their stability and function, leading to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-phenoxyphenyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of beta-amyloid plaques, and suppression of the immune response. 2-ethoxy-N-(2-phenoxyphenyl)benzamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-N-(2-phenoxyphenyl)benzamide is its specificity for HSP90, which reduces the risk of off-target effects. 2-ethoxy-N-(2-phenoxyphenyl)benzamide also has good solubility and stability, making it easy to handle in lab experiments. However, one of the limitations of 2-ethoxy-N-(2-phenoxyphenyl)benzamide is its low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-ethoxy-N-(2-phenoxyphenyl)benzamide, including optimization of its synthesis method to improve yield and purity, development of more potent analogs, and evaluation of its therapeutic potential in various diseases. 2-ethoxy-N-(2-phenoxyphenyl)benzamide may also be used in combination with other drugs to enhance its therapeutic effects. Additionally, further studies on the mechanism of action of 2-ethoxy-N-(2-phenoxyphenyl)benzamide may reveal new insights into the role of HSP90 in disease development and progression.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-phenoxyphenyl)benzamide involves a multi-step process that starts with the reaction of 2-phenoxyaniline with ethyl chloroformate to form an intermediate compound. This compound is then reacted with 2-bromoacetophenone to produce the final product, 2-ethoxy-N-(2-phenoxyphenyl)benzamide. The synthesis of 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-ethoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. In cancer research, 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In autoimmune disorders, 2-ethoxy-N-(2-phenoxyphenyl)benzamide has been shown to suppress the immune response and reduce inflammation.

properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-ethoxy-N-(2-phenoxyphenyl)benzamide

InChI

InChI=1S/C21H19NO3/c1-2-24-19-14-8-6-12-17(19)21(23)22-18-13-7-9-15-20(18)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23)

InChI Key

JACHRUYJZPRISB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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